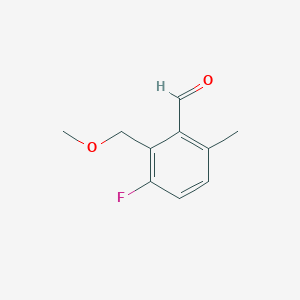

3-Fluoro-2-(methoxymethyl)-6-methylbenzaldehyde

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Fluoro-2-(methoxymethyl)-6-methylbenzaldehyde is an organic compound with a unique structure that includes a fluorine atom, a methoxymethyl group, and a methyl group attached to a benzaldehyde core

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-(methoxymethyl)-6-methylbenzaldehyde typically involves the introduction of the fluorine atom and the methoxymethyl group onto a benzaldehyde derivative. One common method is through electrophilic aromatic substitution reactions, where the benzaldehyde is treated with fluorinating agents under controlled conditions to introduce the fluorine atom. The methoxymethyl group can be introduced using methoxymethyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing efficient and cost-effective fluorinating agents and methoxymethylation reagents. The reaction conditions are optimized to ensure high yield and purity of the final product.

化学反应分析

Friedel-Crafts Acylation

The electron-rich aromatic ring participates in Friedel-Crafts acylation when activated by the methoxymethyl group. Eaton’s reagent (P₂O₅ in methanesulfonic acid) facilitates intramolecular cyclization to form fused polycyclic structures .

Example Product:

Formation of a tricyclic ketone via intramolecular acylation:

| Catalyst | Conditions | Yield | Reference |

|---|---|---|---|

| Eaton’s reagent | 25°C, 12 hr | 85% |

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at position 3 is susceptible to nucleophilic displacement under basic conditions. Pyrimidin-2-yl-piperazine reacts via SNAr to yield biaryl ethers or amine derivatives .

Example Reaction:

3-Fluoro-2-(methoxymethyl)-6-methylbenzaldehyde + Pyrimidin-2-yl-piperazine

→ N-(2-formylaryl)-substituted piperazine

| Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| K₂CO₃ | DMF | 80°C, 6 hr | 62% |

Aldehyde Condensation Reactions

The aldehyde group forms hydrazones, imines, or Schiff bases with nucleophiles. For example, condensation with hydrazine derivatives produces tetrazoles or hydrazide intermediates .

Example Reaction:

this compound + Hydrazine hydrate

→ Corresponding hydrazone

| Reagent | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|

| NH₂NH₂·H₂O | EtOH | Reflux, 3 hr | 89% |

Oxidation and Reduction

-

Oxidation: The aldehyde oxidizes to a carboxylic acid using Jones reagent (CrO₃/H₂SO₄) .

-

Reduction: NaBH₄ reduces the aldehyde to a primary alcohol, though steric hindrance from substituents may lower yields .

Functional Group Transformations

-

Methoxymethyl Deprotection: BF₃·Et₂O in DCM cleaves the methoxymethyl group to yield a hydroxymethyl intermediate.

-

Methyl Group Halogenation: Radical bromination (NBS/AIBN) selectively substitutes the methyl group at position 6 .

Key Reactivity Trends

-

Electronic Effects:

-

Steric Effects:

-

The methoxymethyl group at position 2 hinders reactions at the ortho position.

-

This compound’s versatility in forming carbon-carbon bonds and heterocycles makes it valuable in medicinal chemistry and materials science. Further studies could explore asymmetric catalysis or photoredox applications.

科学研究应用

Organic Synthesis

3-Fluoro-2-(methoxymethyl)-6-methylbenzaldehyde is utilized as an intermediate in the synthesis of complex organic molecules. It can participate in various chemical reactions such as:

- Nucleophilic substitutions : The aldehyde group can react with nucleophiles to form alcohols or other functional groups.

- Coupling reactions : It can be used in Suzuki or Heck coupling reactions to form biaryl compounds, which are important in pharmaceuticals and agrochemicals.

Medicinal Chemistry

This compound is investigated for potential pharmaceutical applications due to its ability to interact with biological molecules. Notably:

- Enzyme Inhibition : The aldehyde functional group can form covalent bonds with nucleophilic residues in enzymes, potentially leading to inhibition. For instance, it has been studied in the context of poly(ADP-ribose) polymerase (PARP) inhibitors, which are important in cancer therapy .

- Anticancer Activity : Research has shown that compounds with similar structures exhibit anticancer properties by targeting specific pathways involved in tumor growth and survival .

Material Science

In materials science, this compound is explored for its role in developing specialty materials:

- Polymer Chemistry : It can be used as a building block for synthesizing polymers with specific properties, such as enhanced thermal stability or chemical resistance.

- Coatings and Adhesives : Its reactivity allows it to be incorporated into formulations for coatings or adhesives that require specific performance characteristics.

Case Study 1: Synthesis of PARP Inhibitors

A study published in Nature detailed the synthesis of novel PARP inhibitors using this compound as a key intermediate. The research highlighted the compound's ability to enhance the efficacy of existing cancer therapies by targeting DNA repair mechanisms .

Case Study 2: Development of Fine Chemicals

In a recent industrial application, researchers utilized this compound in the synthesis of fine chemicals for agrochemical applications. The study demonstrated how the unique substituents on the benzene ring influenced the reactivity and selectivity of the reactions, leading to high yields of desired products.

作用机制

The mechanism of action of 3-Fluoro-2-(methoxymethyl)-6-methylbenzaldehyde involves its interaction with specific molecular targets. The fluorine atom can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The methoxymethyl group can enhance the compound’s solubility and stability, making it a valuable intermediate in various chemical reactions.

相似化合物的比较

Similar Compounds

3-Fluoro-2-methylbenzaldehyde: Lacks the methoxymethyl group, which can affect its reactivity and applications.

2-(Methoxymethyl)-6-methylbenzaldehyde:

生物活性

3-Fluoro-2-(methoxymethyl)-6-methylbenzaldehyde is a compound of increasing interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The molecular formula for this compound is C10H11FO2. The synthesis typically involves several steps:

- Starting Material : The synthesis begins with a suitable precursor, such as 3-fluoro-2-methylphenol.

- Methoxylation : The precursor undergoes methoxylation to introduce the methoxy group at the 2-position.

- Formylation : The final step involves formylation to introduce the aldehyde group at the 1-position.

These synthetic routes can be optimized for industrial production, often utilizing high-throughput screening for reaction conditions and purification techniques to ensure high yields and purity .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of benzaldehyde have been studied for their effectiveness against various bacterial strains. The presence of functional groups such as fluorine and methoxy can enhance their biological activity by improving solubility and interaction with microbial targets .

Anticancer Activity

The compound has also been investigated for potential anticancer properties. Studies suggest that benzaldehyde derivatives can induce apoptosis in cancer cells by interacting with specific cellular pathways. The mechanism often involves the modulation of enzyme activities that are crucial for cell survival .

The biological activity of this compound is thought to be mediated through its ability to form covalent bonds with nucleophilic sites in biological molecules. This interaction can lead to:

- Enzyme Inhibition : The aldehyde group can interact with amino acid residues in enzymes, inhibiting their activity.

- Receptor Modulation : The compound may bind to specific receptors, altering signal transduction pathways involved in cell growth and apoptosis.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy demonstrated that benzaldehyde derivatives significantly inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, showing promising results for further development .

- Cancer Cell Apoptosis : Research conducted on various cancer cell lines indicated that treatment with this compound resulted in increased levels of reactive oxygen species (ROS), leading to apoptosis. Flow cytometry analysis confirmed an increase in early apoptotic cells after treatment .

Comparative Analysis

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | Moderate | High |

| 3-Fluoro-4-methoxybenzaldehyde | High | Moderate |

| 4-Methoxybenzaldehyde | Low | Moderate |

This table illustrates the varying degrees of biological activity among related compounds, emphasizing the potential of this compound as a lead compound for drug development.

属性

IUPAC Name |

3-fluoro-2-(methoxymethyl)-6-methylbenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO2/c1-7-3-4-10(11)9(6-13-2)8(7)5-12/h3-5H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCZPYULOQCHCMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)COC)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。